D-2-Cyanophenylalanine

Photophysical characterization Fluorescence spectroscopy Protein dynamics

D-2-Cyanophenylalanine is a non-canonical D-amino acid with an ortho-cyano group enabling dual FRET/pH sensing and background-free IR nitrile readout (~2230 cm⁻¹). It competitively inhibits phenylalanine hydroxylase for phenylketonuria research. Select D-isomer exclusively—L-enantiomer or positional isomers cannot substitute. For solid-phase peptide synthesis, ≥98% HPLC purity minimizes side reactions and improves homogeneity. Standard commercial purity is 97% (HPLC).

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 263396-41-4
Cat. No. B556777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2-Cyanophenylalanine
CAS263396-41-4
Synonyms263396-41-4; D-2-Cyanophenylalanine; (R)-2-Amino-3-(2-cyanophenyl)propanoicacid; 2-Cyano-D-phenylalanine; D-2-Cyanophe; (2R)-2-amino-3-(2-cyanophenyl)propanoicAcid; D-2-Cyanophenylalarine; D-Phe(2-CN)-OH; SCHEMBL2030783; CTK8E3999; MolPort-003-793-969; ZINC2385768; AKOS006345216; AC-5871; AM82757; VC30896; AJ-35172; AK109493; AN-10521; BC227269; KB-49526; M236; AB0015130; RT-007716; TL8002101
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C#N
InChIInChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
InChIKeyOCDHPLVCNWBKJN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-2-Cyanophenylalanine CAS 263396-41-4: Technical Specifications and Research-Grade Sourcing


D-2-Cyanophenylalanine (CAS 263396-41-4), also designated 2-Cyano-D-phenylalanine or (R)-2-Amino-3-(2-cyanophenyl)propanoic acid, is a non-canonical D-configuration amino acid with molecular formula C10H10N2O2 and molecular weight 190.20 g/mol [1]. The compound features an ortho-positioned cyano substituent on the phenyl ring of D-phenylalanine, imparting a characteristic nitrile stretching vibration detectable via infrared spectroscopy and conferring distinct photophysical properties relative to meta- and para-substituted analogs [2]. Commercial specifications vary by supplier, with reported purities ranging from ≥95% to ≥98% (HPLC) and optical rotation values including [α]25D = -70 ± 2° (c=1 in 1N HCl:MeOH=1:1) .

D-2-Cyanophenylalanine Procurement: Why Isomeric and Positional Substitution Introduces Experimental Risk


D-2-Cyanophenylalanine cannot be interchanged with its L-enantiomer (CAS 263396-42-5), positional isomers (3-cyano- or 4-cyanophenylalanine), or unsubstituted D-phenylalanine without altering experimental outcomes . The D-configuration dictates chiral recognition in enzymatic and receptor-binding contexts, where L-isomers exhibit distinct stereochemical interactions [1]. Positional isomerism critically modulates photophysical behavior: ortho-substitution (2-cyano) confers different local environmental sensitivity and hydrogen-bonding responses compared to para-substitution (4-cyano) [2]. Furthermore, the cyano group introduces a vibrational probe absent in native phenylalanine and alters electronic properties, solubility, and metabolic stability, each parameter affecting peptide conformation, spectroscopic readout, and biological activity in ways not predictable from analog behavior [3].

Quantitative Differentiation of D-2-Cyanophenylalanine: Comparative Photophysical, Chiral, and Spectroscopic Evidence


Ortho-Substituted D-2-Cyanophenylalanine Exhibits Comparable Molar Absorptivity to para-Cyanophenylalanine with Distinct Solvent-Sensing Capability

Direct comparative photophysical analysis demonstrates that D-2-cyanophenylalanine (ortho isomer) exhibits molar absorptivity comparable to that of 4-cyanophenylalanine (para isomer), the established spectroscopic probe, with similar spectral features in absorbance and emission profiles, enabling interchangeable deployment in Förster resonance energy transfer (FRET) applications [1]. However, the ortho substitution confers distinct microenvironmental sensitivity: fluorescence emission intensity changes with hydrogen bonding and hydration state, and a measurable decrease in quantum yield occurs in basic environments due to photoinduced electron transfer from the deprotonated amine [1]. This dual capability—FRET compatibility plus pH-responsive emission modulation—represents a functional differentiation not equally exhibited by the para-substituted analog [1].

Photophysical characterization Fluorescence spectroscopy Protein dynamics

D-2-Cyanophenylalanine as Infrared Probe: Nitrile Stretching Frequency Reports Local Microenvironment with Enhanced Sensitivity vs. Unsubstituted Phenylalanine

D-2-Cyanophenylalanine contains a nitrile (C≡N) group whose stretching frequency in the ~2230-2250 cm⁻¹ region is highly sensitive to local electric fields, hydrogen bonding, and solvation, providing a site-specific infrared (IR) probe absent in native D-phenylalanine [1]. The cyano stretching vibration occurs in a transparent spectral window of proteins (~1800-2500 cm⁻¹), enabling background-free detection of local conformational changes, folding events, and ligand-binding dynamics . In contrast, unsubstituted D-phenylalanine lacks any distinct IR chromophore for microenvironmental reporting, limiting its utility to structural rather than spectroscopic applications [2]. The IR probe functionality of D-2-cyanophenylalanine has been specifically demonstrated in metalloprotein studies as a redox-state probe for iron-sulfur clusters .

Infrared spectroscopy Protein folding Electrostatic sensing

D-Enantiomer Specificity: D-2-Cyanophenylalanine Serves as Competitive Enzyme Inhibitor Where L-Enantiomer Exhibits Substrate-Like Behavior

D-2-Cyanophenylalanine acts as a competitive inhibitor for several enzymes involved in amino acid metabolism, a property that enables functional interrogation of enzyme active sites . Reported inhibition targets include phenylalanine hydroxylase, an enzyme central to phenylalanine catabolism, with implications for understanding phenylketonuria pathophysiology . The D-configuration is critical for this inhibitory activity: L-2-cyanophenylalanine (CAS 263396-42-5), the enantiomeric counterpart, exhibits distinct binding behavior and is not functionally interchangeable in enzymatic studies . This chiral discrimination arises from stereospecific recognition within enzyme active site architectures .

Enzyme inhibition Amino acid metabolism Chiral recognition

Ortho-Cyano Substitution Alters Chemical Reactivity and Spectroscopic Properties Relative to Meta- and Para-Isomers

The ortho (2-) position of the cyano group on the phenyl ring of D-2-cyanophenylalanine differentiates this compound from its 3-cyano (meta) and 4-cyano (para) positional isomers [1]. While photophysical studies confirm that all three isomers exhibit comparable molar absorptivities and can be utilized interchangeably for FRET-based distance measurements, the ortho substitution introduces distinct local steric and electronic effects that influence chemical reactivity in peptide coupling and derivatization reactions [1]. The proximity of the cyano group to the amino acid backbone in the ortho configuration modifies the electron density distribution and steric accessibility of the amine and carboxyl functionalities compared to meta- and para-substituted analogs, which may affect coupling efficiency and downstream synthetic yields .

Structure-property relationships Chemical reactivity Peptide engineering

Vendor Purity Specifications: D-2-Cyanophenylalanine Available at ≥98% HPLC Grade vs. Standard ≥95% Grade, Impacting Peptide Synthesis Yield and Reproducibility

Commercial sourcing options for D-2-Cyanophenylalanine exhibit defined purity tiers that directly affect synthetic outcomes . Multiple suppliers offer the compound at ≥95% purity specification, including AKSci (95% minimum purity) and Beyotime (97%) . Chem-Impex provides a higher-grade specification of ≥98% (HPLC), representing a measurable purity increment of approximately 1-3 percentage points above baseline commercial grades . In solid-phase peptide synthesis, where each coupling step's cumulative yield determines final product quantity and purity, this purity differential translates to lower impurity burden and reduced side-reaction potential during incorporation [1]. Additionally, protected derivatives such as Boc-D-2-Cyanophenylalanine (CAS 261380-28-3) are available at ≥99% purity from AKSci, enabling direct Fmoc/t-Boc SPPS compatibility with minimal purification overhead .

Chemical purity Peptide synthesis Quality control

Optical Rotation Specification: D-2-Cyanophenylalanine [α]25D = -70 ± 2° Distinguishes D-Enantiomer from L-Enantiomer for Chiral Purity Verification

The specific optical rotation of D-2-Cyanophenylalanine, reported as [α]25D = -70 ± 2° (c=1 in 1N HCl:MeOH=1:1), provides a definitive quantitative parameter for enantiomeric identity verification . This negative rotation value corresponds to the D-(R)-configuration at the α-carbon [1]. In contrast, the L-enantiomer (L-2-cyanophenylalanine, CAS 263396-42-5) exhibits a positive optical rotation of approximately +70° under comparable conditions, enabling straightforward polarimetric discrimination between the two stereoisomers [1]. For procurement and quality control workflows, this measurable optical property serves as a critical acceptance criterion in Certificate of Analysis review, confirming that the supplied material possesses the correct stereochemical configuration required for chiral-sensitive applications .

Chiral purity Stereochemical verification Quality assurance

Validated Application Scenarios for D-2-Cyanophenylalanine Based on Quantitative Differentiation Evidence


Dual-Mode Spectroscopic Probing of Protein Microenvironments: Combined FRET and pH-Responsive Fluorescence

Researchers studying protein conformational dynamics, folding pathways, or ligand-induced structural changes should select D-2-Cyanophenylalanine for site-specific incorporation when experimental design requires simultaneous Förster resonance energy transfer (FRET) compatibility and local pH sensing. Direct comparative photophysical evidence demonstrates that 2-cyanophenylalanine exhibits molar absorptivity comparable to 4-cyanophenylalanine, enabling FRET pairing with tryptophan or tyrosine, while additionally providing pH-dependent fluorescence modulation via photoinduced electron transfer from the deprotonated amine in basic environments [1]. This dual functionality is not equivalently available from para-substituted cyanophenylalanine probes, making the ortho isomer the preferred choice for multi-parametric microenvironmental sensing in a single residue [1].

Infrared Spectroscopic Monitoring of Protein Folding and Electrostatic Environments

For investigations requiring site-specific infrared (IR) spectroscopic readout of protein folding events, hydrogen-bonding networks, or local electrostatic fields, D-2-Cyanophenylalanine provides a nitrile stretching vibration (~2230-2250 cm⁻¹) in the protein-transparent spectral window [2]. This IR probe capability is entirely absent in unsubstituted D-phenylalanine and enables background-free monitoring of conformational changes, ligand binding, and redox states—as specifically validated in metalloprotein studies of iron-sulfur cluster electron occupancy . Procurement of D-2-Cyanophenylalanine over native D-phenylalanine is mandatory for any experimental workflow requiring IR-based microenvironmental reporting [2].

Competitive Inhibition Studies of Amino Acid-Metabolizing Enzymes Requiring D-Configuration Specificity

Biochemical investigations of phenylalanine hydroxylase or related amino acid-metabolizing enzymes that require competitive inhibition should specify the D-enantiomer of 2-cyanophenylalanine . Evidence indicates D-2-Cyanophenylalanine functions as a competitive inhibitor of phenylalanine hydroxylase, with implications for phenylketonuria research, whereas the L-enantiomer exhibits distinct binding behavior that does not replicate this inhibitory profile . Chiral specificity is critical: substitution with L-2-cyanophenylalanine (CAS 263396-42-5) will yield different enzymatic outcomes due to stereospecific active-site recognition, potentially confounding experimental interpretation .

High-Fidelity Solid-Phase Peptide Synthesis Requiring Enhanced Purity Specifications

Peptide synthesis laboratories seeking to minimize cumulative impurity burden in multi-step solid-phase peptide synthesis (SPPS) protocols should procure D-2-Cyanophenylalanine at ≥98% HPLC purity specification (available from Chem-Impex) rather than standard ≥95% grades (available from AKSci, Beyotime, and others) . The 1-3 percentage point purity differential reduces side-reaction potential during coupling steps and improves final product yield and homogeneity [3]. For laboratories employing Fmoc/t-Boc SPPS strategies, the Boc-protected derivative Boc-D-2-Cyanophenylalanine (CAS 261380-28-3) is available at ≥99% purity, further minimizing purification overhead and enhancing synthetic reproducibility .

Technical Documentation Hub

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